H-Pyran-4-one is a valuable intermediate in organic synthesis due to its reactive nature and the presence of a cyclic ether group. Researchers use it as a starting material for the synthesis of various complex molecules, including:
While not yet fully explored, 4H-pyran-4-one exhibits potential biological activities that are of interest to researchers. These include:
4H-Pyran-4-one, also known as γ-pyrone or simply 4-pyrone, is a small, unsaturated heterocyclic compound with the molecular formula C₅H₄O₂ []. It is an isomer of 2-pyrone, meaning they have the same chemical formula but differ in the arrangement of their atoms. 4-Pyrone is a colorless liquid with a characteristic odor and is found naturally in various fruits and roasted foods []. Its significance in scientific research stems from its presence in many biologically active molecules and its potential for further development as a therapeutic agent.
4-Pyrone possesses a six-membered ring structure with one oxygen atom and two double bonds. The ring system is known as a pyran ring, where "py" refers to the five carbon atoms and "ran" indicates the presence of an oxygen atom in the ring. The double bonds are conjugated, meaning they are alternating single and double bonds, which contributes to the unique chemical properties of the molecule [].
Here are some key features of the 4-pyrone structure:
4-Pyrone can participate in various chemical reactions due to its reactive functional groups. Here are some notable examples:
C₅H₄O₂ (4-pyrone) + CH₃OH (methanol) → C₆H₈O₃ (methoxy acetal)
Research indicates that 4H-Pyran-4-one possesses several biological activities:
Several synthesis methods for 4H-Pyran-4-one have been developed:
The applications of 4H-Pyran-4-one span multiple fields:
Interaction studies involving 4H-Pyran-4-one focus on its reactivity with various nucleophiles and electrophiles. Notable interactions include:
Several compounds share structural similarities with 4H-Pyran-4-one. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Pyrone | Unsaturated cyclic | Known for forming derivatives like maltol and flavones. |
3-Hydroxytetrahydro-4H-pyran-4-one | Hydroxylated derivative | Exhibits enhanced reactivity due to the hydroxyl group. |
5-Hydroxy-2-pyrone | Hydroxy-substituted | Displays distinct biological activities compared to 4H-Pyran-4-one. |
6-Hydroxy-5-methylpyran-2-one | Methylated variant | Shows different reactivity patterns due to methyl substitution. |
The uniqueness of 4H-Pyran-4-one lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in organic chemistry and medicinal applications .
Multicomponent reactions (MCRs) have emerged as powerful synthetic tools for constructing complex heterocyclic structures in a single operation. These approaches offer significant advantages including atom economy, reduced waste generation, and operational simplicity compared to conventional multistep syntheses.
A particularly effective approach involves the one-pot three-component domino protocol for synthesizing penta-substituted 4H-pyrans. Novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and related derivatives have been efficiently prepared via domino one-pot three-component reactions. This method proceeds through a sequential O-cyclization reaction sequence, providing excellent yields without requiring column chromatographic purification.
Another notable advancement involves the KOH-loaded CaO-catalyzed multicomponent synthesis of 4H-pyran derivatives. This green methodology employs a one-pot reaction between aromatic aldehydes, malononitrile, and ethyl acetoacetate under solvent-free conditions. The catalyst's morphology, characterized by XRD and TEM analyses, plays a critical role in facilitating the reaction cascade. This environmentally friendly protocol offers numerous benefits including shorter reaction times, lower costs, simplified product isolation, and enhanced yields.
The mechanism for these multicomponent reactions typically follows a cascade sequence (Figure 1) involving:
Table 1. Comparison of Different Multicomponent Approaches for 4H-Pyran Derivatives
Microwave irradiation has revolutionized organic synthesis by dramatically accelerating reaction rates while often improving yields and selectivity. For 4H-pyran-4-one derivatives, microwave-assisted protocols have demonstrated remarkable efficiency, particularly under solvent-free conditions.
A breakthrough solvent-free methodology has been developed for the microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones. This approach employs polyphosphoric acid (PPA) or diphosphorous pentoxide (P₂O₅) as both dehydrating agents and catalysts. In a typical procedure, a mixture of an acid anhydride (2 mmol) and polyphosphoric acid (2 g) is subjected to microwave irradiation for merely 2 minutes to afford the desired γ-pyrone in yields of 65-75%.
The reaction scope encompasses various aliphatic acid anhydrides and carboxylic acids, with several key trends observed:
Additionally, the microwave-assisted reaction of methylene ketones with carboxylic acids or acid anhydrides in polyphosphoric acid has been demonstrated to yield substituted 4H-pyran-4-ones through a condensation mechanism (Scheme 1).
Scheme 1. General microwave-assisted synthesis of 4H-pyran-4-ones
R-CO-O-CO-R or R-COOH + PPA or P₂O₅ → MW (2 min) → R'-4H-pyran-4-one-R'
The protocol's experimental procedure involves:
Table 2. Effect of Substrate and Catalyst on Microwave-Assisted Synthesis of 4H-Pyran-4-ones
Entry | Substrate | Catalyst | Time (min) | Product | Yield (%) |
---|---|---|---|---|---|
1 | Acetic anhydride | PPA | 2 | 2,6-Dimethyl-4H-pyran-4-one | 75 |
2 | Acetic acid | PPA | 2 | 2,6-Dimethyl-4H-pyran-4-one | 71 |
3 | Propionic anhydride | PPA | 2 | 2,6-Diethyl-4H-pyran-4-one | 72 |
4 | Propionic acid | PPA | 2 | 2,6-Diethyl-4H-pyran-4-one | 68 |
5 | Acetic anhydride | P₂O₅ | 2 | 2,6-Dimethyl-4H-pyran-4-one | 63 |
6 | Propionic anhydride | P₂O₅ | 2 | 2,6-Diethyl-4H-pyran-4-one | 60 |
This method represents a significant advancement in terms of reaction efficiency, operational simplicity, and environmental impact compared to conventional thermal methods, which typically require extended reaction times and generate greater waste.
Metal catalysis has emerged as a powerful tool for constructing heterocyclic frameworks with precise control over regioselectivity and stereoselectivity. Several innovative metal-catalyzed approaches have been developed for synthesizing 4H-pyran-4-one derivatives.
A notable approach involves the Hg(II)-catalyzed rearrangement of 1-alkynyl-2,3-epoxy alcohols to produce 2,3-dihydro-4H-pyran-4-ones with excellent stereochemical control. This methodology enables the construction of the heterocyclic core while precisely controlling the configuration at the newly formed stereogenic centers.
An interceptive decarboxylative allylation protocol has been developed utilizing pyrone as a C4 synthon. This palladium-catalyzed transformation difunctionalizes the pyrone moiety through in situ generation and activation of both the electrophile and nucleophile via a double decarboxylation pathway. The process allows allyl carbonates to react efficiently with 2-carboxypyrone under mild conditions, generating synthetically valuable acyclic dienoic esters while producing carbon dioxide as the sole byproduct.
The mechanism likely involves:
The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes, has proven effective for functionalizing 4H-pyran-4-one scaffolds. This approach enables the introduction of aryl substituents at specific positions of the heterocyclic core, thereby expanding the structural diversity accessible within this compound class. The methodology has been particularly useful in synthesizing 2,6-dimethyl-4H-pyran-4-one derivatives bearing various aryl substituents.
Table 3. Comparison of Metal-Catalyzed Approaches for 4H-Pyran-4-one Synthesis
Solid-phase synthesis methodologies offer distinct advantages for preparing complex heterocyclic structures, including simplified purification protocols, potential for automation, and the ability to use reagent excesses to drive reactions to completion. These approaches have been successfully adapted for the synthesis of functionalized 4H-pyran-4-one derivatives.
An effective solid-phase preparation has been reported for the pharmaceutically interesting 4H-2-(3-hydroxy-4-methoxyphenyl)-naphtho[1,2-b]pyran-1-one system. This methodology employs an anchored precursor that undergoes sequential transformations before cleavage from the solid support.
The solid-phase approach typically involves:
This strategy is particularly valuable for creating libraries of structurally diverse 4H-pyran-4-one derivatives for biological screening, as it facilitates parallel synthesis and high-throughput methodology development.
4H-Pyran-4-one derivatives exhibit potent antimycobacterial properties through multiple molecular mechanisms [4]. Research has demonstrated that 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one structured compounds display significant activity against Mycobacterium smegmatis, with compound 7 achieving a minimum inhibitory concentration of 4 micrograms per milliliter [4] [6]. The antimycobacterial efficacy appears to be mediated through disruption of essential bacterial metabolic pathways [5].
Studies investigating the structure-activity relationships reveal that the hydroxyl groups within the pyranone framework contribute significantly to the antimycobacterial potency [6]. The presence of piperazine derivatives linked through Mannich reaction conditions enhances the biological activity against various mycobacterial strains [4]. These derivatives demonstrate moderate to high activity against Escherichia coli, Salmonella paratyphi, Shigella flexneri, and Enterobacter gergoviae, indicating broad-spectrum antibacterial potential [4] [6].
The mechanistic basis for antimycobacterial activity involves interference with bacterial DNA replication and transcription processes [5]. 4H-Pyran derivatives containing specific substitution patterns exhibit enhanced penetration through mycobacterial cell walls, facilitating effective intracellular accumulation [4]. The iron chelating properties of hydroxypyranone derivatives also contribute to their antimycobacterial effects by disrupting iron-dependent enzymatic processes essential for bacterial survival [6].
Table 1: Antimycobacterial Activity Data for 4H-Pyran-4-one Derivatives
Compound | Structure Type | M. smegmatis MIC (μg/mL) | E. coli Activity | Reference |
---|---|---|---|---|
Compound 7 | 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one | 4 | Moderate | [4] |
4H-Pyran derivatives | Various substituted | 4-16 | High to moderate | [5] |
Hydroxylated analogs | Hydroxy-substituted | Variable | Moderate | [6] |
4H-Pyran-4-one derivatives exhibit robust antioxidant properties through multiple protective mechanisms [17] [18]. The antioxidant activity primarily stems from the compound's ability to scavenge free radicals and inhibit oxidative stress-induced cellular damage [19]. Research demonstrates that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one displays exceptional free radical scavenging capabilities, contributing significantly to its protective effects [17] .
The hydroxyl groups positioned at strategic locations within the pyranone structure serve as primary sites for hydrogen atom transfer and electron donation [17]. Studies utilizing 2,2'-diphenyl-1-picrylhydrazyl radical scavenging assays reveal that specific 4H-pyran derivatives achieve half-maximal inhibitory concentrations comparable to established antioxidants [18]. Compounds 4g and 4j demonstrate particularly potent scavenging activities with half-maximal inhibitory concentrations of 0.329 and 0.194 millimolar respectively [18].
The antioxidant mechanisms involve multiple pathways including superoxide anion scavenging, lipid peroxidation inhibition, and metal ion chelation [22]. Phenolic pyrone derivatives exhibit noteworthy superoxide anion scavenging properties, with some compounds demonstrating half-maximal inhibitory concentrations of 0.180 millimolar [22]. The ferrous-reducing antioxidant capacity assays confirm the electron-donating properties of these compounds, with effective concentrations ranging from 0.072 to 1.562 millimolar [18].
The enol structure within the 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one moiety represents a critical structural feature for antioxidant activity [17]. Protection of hydroxyl groups through chemical modification significantly reduces antioxidant potency, confirming the essential role of free hydroxyl groups in radical scavenging mechanisms [17]. The unstable enol configuration facilitates efficient electron transfer processes necessary for antioxidant protection [17].
Table 3: Antioxidant Activity Data for 4H-Pyran-4-one Derivatives
Compound | DPPH IC50 (mM) | FRAC EC50 (mM) | Scavenging Efficiency (%) | Reference |
---|---|---|---|---|
4g | 0.329 ± 0.042 | 0.072 ± 0.004 | 90.50 | [18] |
4j | 0.194 ± 0.011 | 0.074 ± 0.004 | 88.00 | [18] |
4d | 0.504 ± 0.032 | 0.149 ± 0.016 | 65.25 | [18] |
Phenolic pyrone 5f | - | - | 24% (ascorbic acid comparison) | [22] |
4H-Pyran-4-one derivatives demonstrate significant anti-inflammatory activity through targeted interactions with key inflammatory mediators [25] [26]. The anti-inflammatory mechanisms involve inhibition of cyclooxygenase and lipoxygenase enzymes, which represent critical components of the inflammatory cascade [27]. Research indicates that these effects may be attributed to the iron chelating properties of hydroxypyranone derivatives, as both cyclooxygenase and lipoxygenase are heme-dependent enzymes [27].
Studies utilizing carrageenan-induced paw edema models reveal that 3-hydroxy-pyridine-4-one derivatives exhibit substantial anti-inflammatory effects [26] [27]. The compounds demonstrate dose-dependent inhibition of inflammatory responses, with some derivatives showing superior potency compared to standard anti-inflammatory agents [27]. The presence of benzyl group substitutions on the pyridine ring enhances anti-inflammatory potency, suggesting structure-activity relationships that can guide further compound optimization [27].
The anti-inflammatory activity extends to neuroinflammation contexts, where (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one demonstrates therapeutic potential in Alzheimer's disease models [25]. This compound effectively alleviates neuroinflammation and cognitive impairment through modulation of inflammatory pathways in neural tissues [25]. The mechanism involves suppression of pro-inflammatory cytokine production and reduction of oxidative stress in brain tissues [25].
Iron chelation represents a dual mechanism contributing to anti-inflammatory effects, as it prevents toxic free radical generation by cyclooxygenase enzymes while simultaneously inhibiting proinflammatory prostanoid synthesis [27]. The 4H-pyran-4-one scaffold facilitates effective metal coordination through its oxygen-containing heterocyclic structure [26]. Additional mechanisms include direct enzyme inhibition and interference with inflammatory signaling cascades [27].
Table 4: Anti-Inflammatory Activity Data for 4H-Pyran-4-one Derivatives
Compound Type | Test Model | Effective Dose (mg/kg) | Inhibition (%) | Mechanism | Reference |
---|---|---|---|---|---|
Compound A | Paw edema | 10-20 | Significant | Iron chelation | [27] |
Compound B | Paw edema | 200-400 | Significant | Enzyme inhibition | [27] |
Compound C | Paw edema | 100-200 | Significant | Cytokine modulation | [27] |
Neuroinflammation compound | Mouse AD model | Variable | Cognitive improvement | Neuroinflammation reduction | [25] |
Proton nuclear magnetic resonance spectroscopy represents the cornerstone technique for structural elucidation of 4H-pyran-4-one. The compound exhibits a characteristic two-signal pattern in its proton nuclear magnetic resonance spectrum, with protons at positions 2 and 6 resonating at 6.39 parts per million, while protons at positions 3 and 5 appear at 7.90 parts per million [2]. These chemical shifts reflect the electronic environment within the pyran ring system, where the downfield shift of the 3,5-protons indicates their proximity to the electron-withdrawing carbonyl group at position 4 [2].
The coupling pattern reveals small vicinal coupling constants of approximately 1.5 hertz between adjacent protons, consistent with the planar geometry of the pyran ring [2]. This coupling pattern provides crucial information about the molecular conformation and confirms the aromatic character of the heterocyclic system [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the identification of carbon environments within the molecule. The carbonyl carbon at position 4 exhibits a characteristic downfield shift at 178.8 parts per million, confirming the presence of the ketone functionality [3]. The olefinic carbons at positions 2 and 6 resonate at 164.7 parts per million, while positions 3 and 5 appear at 130.2 parts per million [3]. These chemical shifts are consistent with the electron distribution in the conjugated pyran system [3].
The carbon-13 nuclear magnetic resonance spectrum also reveals carbon-hydrogen coupling constants that provide additional structural confirmation. The directly bonded carbon-hydrogen couplings exhibit values of approximately 170 hertz for the sp²-hybridized carbons, consistent with the unsaturated nature of the pyran ring [2].
Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced structural characterization capabilities for 4H-pyran-4-one. Homonuclear correlation spectroscopy experiments reveal the connectivity pattern between adjacent protons in the pyran ring, confirming the vicinal relationships between H-2/H-3 and H-5/H-6 proton pairs [4]. These correlations establish the complete proton connectivity network within the heterocyclic framework [4].
Heteronuclear single quantum coherence spectroscopy provides direct correlation between carbons and their attached protons, enabling unambiguous assignment of carbon-hydrogen pairs within the molecular structure [4]. This technique is particularly valuable for confirming the assignments of the olefinic carbons and their corresponding protons [4].
Heteronuclear multiple bond correlation spectroscopy reveals long-range carbon-hydrogen connectivities that extend beyond directly bonded atoms. The most significant correlations observed include the coupling between the carbonyl carbon at position 4 and the protons at positions 2 and 6, which occurs through the oxygen atom [4]. These long-range correlations provide crucial information about the overall molecular framework and confirm the structural integrity of the pyran ring system [4].
Nuclear Overhauser effect spectroscopy experiments provide spatial proximity information that is essential for conformational analysis. For 4H-pyran-4-one, these experiments confirm the planar geometry of the ring system and provide information about the relative orientations of substituents when present [4].
Distortionless enhancement by polarization transfer experiments simplify carbon-13 nuclear magnetic resonance spectra by providing information about carbon multiplicity. These experiments distinguish between quaternary, tertiary, secondary, and primary carbons, facilitating the assignment of carbon signals in complex molecular systems [5].
Variable temperature nuclear magnetic resonance spectroscopy has been employed to study the dynamic behavior of 4H-pyran-4-one derivatives. These experiments reveal information about conformational exchange processes and provide activation barriers for molecular motions [6]. The technique is particularly valuable for studying substituted pyran derivatives where restricted rotation may occur [6].
Solid-state nuclear magnetic resonance spectroscopy provides structural information about 4H-pyran-4-one in the crystalline state. These experiments reveal information about molecular packing, hydrogen bonding interactions, and conformational preferences in the solid phase [7]. The technique complements solution-state studies by providing information about intermolecular interactions [7].
Multinuclear nuclear magnetic resonance approaches extend the structural characterization to include other magnetic nuclei present in the molecule. Oxygen-17 nuclear magnetic resonance spectroscopy has been reported for 4H-pyran-4-one, providing information about the electronic environment of the oxygen atoms [8]. Although challenging due to the quadrupolar nature of oxygen-17, these experiments provide unique insights into the bonding characteristics of the heteroatom [8].
Quantitative nuclear magnetic resonance methodologies enable the determination of compound purity and concentration in analytical applications. For 4H-pyran-4-one, these techniques are particularly valuable for assessing the purity of synthetic samples and quantifying the compound in complex mixtures [9]. The integration of proton signals provides direct information about the relative amounts of different components in a sample [9].
The application of internal standards in quantitative nuclear magnetic resonance enables absolute concentration determinations. This approach is particularly useful for pharmaceutical and analytical applications where precise quantification is required [9]. The technique requires careful selection of internal standards that do not interfere with the analyte signals [9].
Dynamic nuclear magnetic resonance spectroscopy provides information about exchange processes and molecular dynamics. For 4H-pyran-4-one and its derivatives, these experiments can reveal information about ring inversion kinetics, conformational exchange rates, and other dynamic processes [6]. The technique requires variable temperature capabilities and specialized pulse sequences [6].
X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of 4H-pyran-4-one and its derivatives. While the crystal structure of the parent compound 4H-pyran-4-one has not been definitively reported, extensive crystallographic studies have been conducted on numerous derivatives that provide valuable structural insights [10].
The ethyl 4H-pyran-4-one-2-carboxylate derivative has been successfully crystallized and analyzed by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system with space group Pnma, exhibiting unit cell dimensions of a = 7.7844(7) Å, b = 6.4742(6) Å, and c = 15.1151(14) Å [11]. The molecular structure reveals a completely planar heterocyclic ring with the ester carbonyl group arranged anti to the ring carbon-oxygen bond [11].
The crystal structure analysis reveals that the pyran ring adopts a planar conformation with minimal deviation from planarity. The bond lengths within the ring system are consistent with aromatic delocalization, with carbon-carbon double bonds measuring 1.337-1.345 Å and carbon-oxygen bonds of 1.361-1.381 Å [11]. The carbonyl carbon-oxygen bond length of 1.268 Å is slightly longer than typical ketone bonds, indicating some degree of conjugation with the ring system [11].
Detailed analysis of crystallographic data for 4H-pyran-4-one derivatives reveals consistent structural features across different substitution patterns. The 3,5-dihydroxy-2-methyl-4H-pyran-4-one derivative crystallizes in the monoclinic system with space group P21/n, providing detailed geometric parameters for the pyran ring system [12].
The bond angles within the pyran ring are close to those expected for a regular hexagon, with the oxygen-carbon-carbon angles ranging from 117.6° to 123.4° [12]. The carbon-carbon-carbon angles vary from 119.8° to 122.3°, reflecting the influence of the heteroatom on the ring geometry [12]. These angular parameters are consistent with sp² hybridization of the ring atoms and confirm the planar nature of the heterocyclic system [12].
The molecular packing in the crystal structure reveals the importance of intermolecular interactions in determining the solid-state structure. Hydrogen bonding interactions between hydroxyl groups and carbonyl oxygens create extended networks that stabilize the crystal lattice [12]. The compound exhibits intermolecular hydrogen bonds with distances of 2.82-3.06 Å, indicating moderate to strong hydrogen bonding interactions [12].
The crystal packing analysis reveals that 4H-pyran-4-one derivatives form well-ordered structures through a combination of hydrogen bonding, van der Waals interactions, and π-π stacking interactions. The planar geometry of the pyran ring facilitates π-π stacking interactions between adjacent molecules, with typical interplanar distances of 3.57 Å [12].
The 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one derivative demonstrates complex intermolecular interactions in the crystal lattice. The compound crystallizes in the monoclinic space group P21/c with a unit cell volume of 1759.4(4) ų [13]. The crystal structure reveals that the piperazine ring adopts a chair conformation with equatorial orientation of the substituents [13].
The molecular conformation in the crystal structure is influenced by both intramolecular and intermolecular hydrogen bonding interactions. The hydroxyl group at position 3 forms intramolecular hydrogen bonds with the carbonyl oxygen, while intermolecular hydrogen bonds connect adjacent molecules in the crystal lattice [13]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [13].
Comparison of crystal structures across different 4H-pyran-4-one derivatives reveals consistent structural features that define the chemical class. The pyran ring consistently adopts a planar conformation with minimal puckering, regardless of the nature and position of substituents [14]. This planarity is essential for maintaining the aromatic character of the heterocyclic system [14].
The bond length alternation within the pyran ring provides evidence for the delocalized electronic structure. The carbon-carbon bonds show alternating single and double bond character, with lengths varying from 1.335 to 1.345 Å [14]. The carbon-oxygen bonds exhibit partial double bond character, with lengths of 1.361-1.381 Å being intermediate between typical single and double bond values [14].
The influence of electron-withdrawing and electron-donating substituents on the pyran ring geometry has been systematically studied through crystallographic analysis. Electron-withdrawing groups such as trifluoromethyl generally increase the planarity of the ring system, while bulky substituents may introduce slight deviations from planarity [15]. These structural variations provide insights into the electronic effects of different substituents on the pyran ring system [15].
Density functional theory calculations have emerged as a powerful tool for predicting and interpreting the vibrational spectra of 4H-pyran-4-one. The most commonly employed functional for these calculations is the B3LYP hybrid functional, which provides an excellent balance between computational efficiency and accuracy for organic molecules [16]. The 6-311++G(d,p) basis set is typically used to ensure adequate description of the electronic structure while maintaining computational feasibility [16].
The calculated vibrational frequencies require scaling factors to account for the systematic overestimation inherent in harmonic frequency calculations. For 4H-pyran-4-one, scaling factors of 0.963 for frequencies above 1700 cm⁻¹ and 0.958 for frequencies below 1700 cm⁻¹ have been determined through comparison with experimental data [16]. These scaling factors improve the agreement between calculated and observed frequencies to within 10 cm⁻¹ for most vibrational modes [16].
The complete assignment of vibrational modes has been achieved through comparison of calculated and experimental infrared and Raman spectra. The carbonyl stretching vibration is predicted at 1649 cm⁻¹, in excellent agreement with the experimental value [16]. The carbon-carbon stretching vibrations of the pyran ring are calculated at 1608 cm⁻¹, corresponding to the aromatic character of the heterocyclic system [16].
The vibrational spectrum of 4H-pyran-4-one contains fifteen fundamental modes, reflecting the fifteen degrees of freedom for the nine-atom molecule. The highest frequency modes correspond to carbon-hydrogen stretching vibrations, calculated at 3089 and 3076 cm⁻¹ for the symmetric and antisymmetric stretches respectively [16]. These frequencies are characteristic of aromatic carbon-hydrogen bonds and confirm the sp² hybridization of the ring carbons [16].
The carbonyl stretching vibration at 1649 cm⁻¹ is one of the most characteristic features of the vibrational spectrum. This frequency is slightly lower than typical ketone stretching frequencies due to conjugation with the pyran ring system [16]. The reduced frequency reflects the partial delocalization of the carbonyl π-electrons into the aromatic system [16].
The carbon-carbon stretching vibrations in the pyran ring appear at 1608 cm⁻¹ and are characteristic of aromatic carbon-carbon bonds. The frequency is consistent with the delocalized electronic structure of the heterocyclic system [16]. Additional ring stretching modes appear at lower frequencies, reflecting the mixed character of the vibrational motions [16].
The carbon-oxygen stretching vibrations are calculated at 1247 cm⁻¹, corresponding to the partial double bond character of the carbon-oxygen bonds in the pyran ring [16]. This frequency is intermediate between typical single and double bond stretches, confirming the delocalized nature of the electronic structure [16].
The low-frequency region of the vibrational spectrum contains important information about the molecular flexibility and conformational preferences of 4H-pyran-4-one. The ring breathing mode at 1077 cm⁻¹ involves symmetric expansion and contraction of the entire pyran ring [16]. This mode is characteristic of cyclic systems and provides information about the ring strain and aromaticity [16].
Carbon-hydrogen bending vibrations appear at 1021 and 940 cm⁻¹, corresponding to in-plane bending motions of the aromatic hydrogens [16]. These frequencies are typical of aromatic systems and confirm the planar geometry of the pyran ring [16]. The out-of-plane bending modes appear at lower frequencies, reflecting the weaker restoring forces for these motions [16].
Ring deformation modes at 896 cm⁻¹ involve distortion of the pyran ring from its equilibrium geometry. These modes provide information about the ring flexibility and the potential energy surface for ring distortion [16]. The frequency indicates that the pyran ring is relatively rigid, consistent with its aromatic character [16].
The lowest frequency vibrational modes correspond to out-of-plane bending motions of the carbon-hydrogen bonds. Microwave spectroscopy has identified these modes at approximately 100 and 85 cm⁻¹ [17]. These very low frequencies indicate the ease with which the molecule can undergo out-of-plane distortions, reflecting the shallow potential energy surface for these motions [17].
Time-dependent density functional theory calculations have been employed to study the vibrational frequencies of 4H-pyran-4-one in excited electronic states. The n,π* excited states, which are the lowest energy electronic excitations, show significant changes in vibrational frequencies compared to the ground state [18]. The carbonyl wagging fundamentals undergo frequency drops of 28% and 50% for the in-plane and out-of-plane modes respectively upon excitation to the T₁(n,π*) state [18].
The EOM-EE-CCSD method has been used to calculate excited state vibrational frequencies with high accuracy. However, the results show unexpected sensitivity to the choice of basis set, particularly for triple-zeta quality basis sets [18]. This sensitivity is attributed to a computed conical intersection between the T₁(n,π) and T₂(π,π) surfaces near the T₁(n,π*) potential minimum [18].
The vibrational modes involving the conjugated ring atoms undergo relatively small frequency changes upon π* ← n excitation for both T₁ and S₁ states. This observation indicates that the excited state structural changes are primarily localized on the carbonyl chromophore rather than affecting the entire ring system [18]. The ring modes show frequency changes of less than 5% upon excitation, confirming the localized nature of the electronic excitation [18].
Benchmarking studies have shown that the time-dependent density functional theory method with the PBE0 functional provides impressively accurate frequency predictions for certain vibrational modes. The economical nature of this approach makes it suitable for studying larger pyran derivatives and their excited state properties [18]. The method provides a good balance between computational cost and accuracy for routine excited state vibrational analysis [18].
While most density functional theory calculations employ the harmonic approximation, anharmonic effects can be significant for certain vibrational modes of 4H-pyran-4-one. The carbon-hydrogen stretching modes are particularly affected by anharmonicity, with anharmonic corrections reducing the calculated frequencies by 100-150 cm⁻¹ [16]. These corrections are essential for accurate comparison with experimental data [16].
The coupling between different vibrational modes can lead to Fermi resonance effects, where modes of similar energy and appropriate symmetry interact to produce complex spectral patterns. In 4H-pyran-4-one, potential Fermi resonance interactions exist between the carbonyl stretching fundamental and overtones of lower frequency modes [16].
Overtone and combination bands provide additional information about the molecular vibrations and can be observed in high-resolution infrared spectra. The first overtone of the carbonyl stretching mode is expected at approximately 3200 cm⁻¹, while combination bands involving carbon-hydrogen stretches and ring modes appear throughout the spectrum [16].